molecular formula C18H15F3N2O4S B12777727 4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole CAS No. 71078-10-9

4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole

Cat. No.: B12777727
CAS No.: 71078-10-9
M. Wt: 412.4 g/mol
InChI Key: VQSDURHEQILWSF-UHFFFAOYSA-N
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Description

4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole is a synthetic organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a trifluoromethylsulfonyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction times, and higher yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be optimized to ensure high efficiency and yield. Additionally, solvent-free conditions and green chemistry principles can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

CAS No.

71078-10-9

Molecular Formula

C18H15F3N2O4S

Molecular Weight

412.4 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole

InChI

InChI=1S/C18H15F3N2O4S/c1-26-13-7-3-11(4-8-13)15-16(12-5-9-14(27-2)10-6-12)23-17(22-15)28(24,25)18(19,20)21/h3-10H,1-2H3,(H,22,23)

InChI Key

VQSDURHEQILWSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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